A Technical Guide to 4-Methoxy-2-methylphenylboronic Acid: A Key Building Block in Modern Synthesis
A Technical Guide to 4-Methoxy-2-methylphenylboronic Acid: A Key Building Block in Modern Synthesis
Introduction: 4-Methoxy-2-methylphenylboronic acid, identified by the CAS number 208399-66-0 , is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.[1][2][3] Its unique structural features make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in drug discovery and development for researchers, scientists, and professionals in the field.
Physicochemical and Spectroscopic Data
A comprehensive summary of the key physicochemical properties of 4-Methoxy-2-methylphenylboronic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 208399-66-0 | [1][4][5] |
| Molecular Formula | C8H11BO3 | [1][2][5] |
| Molecular Weight | 165.98 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline solid/powder | [1][3][5][6] |
| Melting Point | 169-174 °C | [1][4] |
| Boiling Point | 327.1±52.0 °C (Predicted) | [1] |
| Water Solubility | Insoluble | [1] |
| pKa | 9.03±0.58 (Predicted) | [1] |
| SMILES String | COc1ccc(B(O)O)c(C)c1 | [4] |
| InChI Key | AMSQNQJCBXQYEX-UHFFFAOYSA-N | [4] |
Synthesis of 4-Methoxy-2-methylphenylboronic Acid
A common synthetic route to 4-Methoxy-2-methylphenylboronic acid involves the lithiation of a substituted bromobenzene followed by reaction with a borate ester.[1]
Experimental Protocol: Synthesis
-
Starting Material: Begin with 4-bromo-3-methylanisole (10 g, 0.050 mol) as the starting material.[1]
-
Lithiation: Under anhydrous and anaerobic conditions at -78°C, react the starting material with n-butyllithium (24 mL of a 2.5 M hexane solution, 0.055 mol) to generate the corresponding aryl lithium intermediate.[1]
-
Borylation: Add triisopropyl borate (57.7 mL, 47.02 g, 0.25 mol) to the reaction mixture.[1]
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.[1]
-
Workup and Purification: Perform an acidic hydrolysis to obtain the crude product. The crude material can then be purified to yield 4-methoxy-2-methylphenylboronic acid as a white solid.[1]
Applications in Drug Development and Organic Synthesis
4-Methoxy-2-methylphenylboronic acid is a crucial reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][7] This reaction is fundamental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in many biologically active molecules and pharmaceuticals.[8] The methoxy and methyl groups on the phenyl ring influence its reactivity and provide handles for further functionalization, making it a valuable building block in the development of new therapeutic agents.[7][9]
Its applications extend to the synthesis of:
-
Biologically active molecules, such as hydroxyphenylnaphthols which act as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors.[1]
-
Advanced materials, including polymers and nanocomposites.[3]
-
Agrochemicals, such as novel pesticides and herbicides.[9][10]
The logical workflow for the application of 4-Methoxy-2-methylphenylboronic acid in drug discovery is illustrated in the following diagram.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like 4-Methoxy-2-methylphenylboronic acid) and an organohalide or triflate.[8] It is a powerful and widely used method for the formation of C-C bonds due to its mild reaction conditions and tolerance of a wide range of functional groups.[8]
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equivalent), 4-Methoxy-2-methylphenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and a ligand (if necessary).[8]
-
Reagent Addition: Add a base (e.g., NaHCO3, K2CO3, 2.0-3.0 equivalents) and the appropriate solvent (e.g., 1,4-dioxane, toluene).[8][11]
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time, monitoring the progress by techniques such as TLC, LC-MS, or GC-MS.[8][11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to obtain the desired biaryl product.[8]
The general workflow of the Suzuki-Miyaura coupling reaction is depicted in the diagram below.
References
- 1. 4-METHOXY-2-METHYLPHENYLBORONIC ACID CAS#: 208399-66-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-甲氧基-2-甲基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 4-Methoxy-2-methylphenylboronic Acid | 208399-66-0 | TCI AMERICA [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]



